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Compound of Interest

Compound Name: (R)-Merimepodib

Cat. No.: B12379520

An In-depth Technical Guide to the Physicochemical Properties and Structure of (R)-
Merimepodib

Introduction

(R)-Merimepodib, also known as VX-497, is a potent, reversible, and noncompetitive inhibitor
of inosine monophosphate dehydrogenase (IMPDH). This enzyme plays a crucial role in the de
novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By
inhibiting IMPDH, (R)-Merimepodib depletes intracellular pools of guanosine triphosphate
(GTP), leading to antiproliferative and antiviral effects. It has demonstrated a broad spectrum of
antiviral activity against various RNA and DNA viruses, including hepatitis C virus (HCV), Zika
virus, Ebola virus, and others. This document provides a comprehensive overview of the
physicochemical properties, structure, and mechanism of action of (R)-Merimepodib, along
with detailed experimental protocols for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-Merimepodib is presented in the table
below. This data is crucial for understanding its behavior in biological systems and for
formulation development.
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Property Value Reference

[(3S)-oxolan-3-yl] N-[[3-[[3-

methoxy-4-(1,3-oxazol-5-

IUPAC Name )
yl)phenyl]carbamoylamino]phe
nyllmethyllcarbamate

Synonyms VX-497, MMPD

CAS Number 198821-22-6

Chemical Formula C23H24N406

Molecular Weight 452.46 g/mol
DMSO: = 90 mg/mL DMF: 30

N mg/mL Water: Insoluble

Solubility
Ethanol: Insoluble DMSO:PBS
(pH 7.2) (1:6): 0.14 mg/mL

Appearance Crystalline solid

Note: Specific experimental values for Melting Point, pKa, and LogP for (R)-Merimepodib are
not readily available in the public domain literature. The experimental protocols section outlines
general methods for their determination.

Chemical Structure and Crystallography

(R)-Merimepodib is a complex organic molecule belonging to the class of phenyl-1,3-oxazoles.
The crystal structure of merimepodib has been determined using synchrotron X-ray powder
diffraction data.

Key Crystallographic Data:
e Crystal System: Orthorhombic
e Space Group: P212121

« Unit Cell Dimensions: a = 4.60827(3) A, b = 12.30400(14) A, c = 37.9583(4) A
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¢ Volume: 2152.241(20) As
e Molecules per unit cell (Z2): 4

The crystal structure is characterized by two chains of N—H---O hydrogen bonds that extend
along the a-axis, contributing to the stability of the crystalline lattice. The solid-state
conformation shares a similar overall shape to the minimum-energy conformation calculated by
Density Functional Theory (DFT), although with different orientations of several ring structures.

Mechanism of Action: IMPDH Inhibition

(R)-Merimepodib exerts its biological effects by inhibiting the enzyme inosine monophosphate
dehydrogenase (IMPDH). IMPDH is the rate-limiting enzyme in the de novo biosynthesis of

guanine nucleotides. This pathway is critical for rapidly proliferating cells, such as lymphocytes,
and for the replication of many viruses that rely on host cell machinery for nucleotide synthesis.

The inhibition of IMPDH by (R)-Merimepodib leads to a reduction in the intracellular pool of
guanosine triphosphate (GTP). This depletion of GTP has several downstream consequences,
including the suppression of DNA and RNA synthesis, which ultimately inhibits cell proliferation
and viral replication. The antiviral effect of (R)-Merimepodib can be reversed by the addition of
exogenous guanosine, confirming its mechanism of action through the IMPDH pathway.
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Caption: IMPDH Inhibition Pathway by (R)-Merimepodib.
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Experimental Protocols

This section provides an overview of standard methodologies for determining key
physicochemical and biological parameters of (R)-Merimepodib.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium
solubility of a compound.

Protocol:

Preparation: Prepare a series of vials containing a specific solvent (e.g., water, phosphate-
buffered saline at various pH values).

o Addition of Compound: Add an excess amount of (R)-Merimepodib to each vial to ensure
that a saturated solution is formed in equilibrium with the solid drug.

o Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C)
for a predetermined period (typically 24-72 hours) to reach equilibrium.

o Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid
settle. Alternatively, centrifuge the samples to separate the solid phase.

o Sampling and Analysis: Carefully withdraw a sample from the supernatant (the clear
saturated solution). The concentration of (R)-Merimepodib in the sample is then determined
using a suitable analytical method, such as High-Performance Liquid Chromatography
(HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and straightforward method for determining the acid
dissociation constant (pKa) of a compound.

Protocol:

o Sample Preparation: Dissolve a precise amount of (R)-Merimepodib in a suitable solvent
mixture (e.g., water with a co-solvent if necessary) to a known concentration (e.g., 1 mM).
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« Titration Setup: Place the solution in a temperature-controlled vessel equipped with a
calibrated pH electrode and a magnetic stirrer.

 Titration: Add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise
increments.

o Data Recording: Record the pH of the solution after each addition of the titrant.

o Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to
the pH at the half-equivalence point of the titration curve. Multiple titrations should be
performed to ensure accuracy.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is typically
determined by partitioning between n-octanol and water.

Protocol:

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure
thermodynamic equilibrium.

o Partitioning: Add a known amount of (R)-Merimepodib to a mixture of the pre-saturated n-
octanol and water in a separation funnel.

o Equilibration: Shake the funnel for a sufficient time to allow the compound to partition
between the two phases, then allow the layers to separate completely.

» Concentration Measurement: Determine the concentration of (R)-Merimepodib in both the
n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of
P.

IMPDH Enzyme Inhibition Assay
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The inhibitory activity of (R)-Merimepodib on IMPDH can be quantified by monitoring the
enzyme-catalyzed conversion of inosine monophosphate (IMP) to xanthosine monophosphate
(XMP), which is coupled to the reduction of NAD+ to NADH. The production of NADH can be
measured spectrophotometrically at 340 nm.

 To cite this document: BenchChem. [Physicochemical properties and structure of (R)-
Merimepodib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12379520#physicochemical-properties-and-
structure-of-r-merimepodib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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